molecular formula C7H8F2 B6253264 3-ethynyl-1,1-difluorocyclopentane CAS No. 2137654-36-3

3-ethynyl-1,1-difluorocyclopentane

Cat. No.: B6253264
CAS No.: 2137654-36-3
M. Wt: 130.13 g/mol
InChI Key: WNKMZJLDOMTVLW-UHFFFAOYSA-N
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Description

3-ethynyl-1,1-difluorocyclopentane is an organic compound with the molecular formula C7H6F2 It is characterized by a cyclopentane ring substituted with an ethynyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-1,1-difluorocyclopentane can be achieved through several methods. One common approach involves the use of ethynylation reactions, where an ethynyl group is introduced into the cyclopentane ring. This can be done using reagents such as ethynyl lithium or ethynyl magnesium bromide under controlled conditions. The reaction typically requires a solvent like tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale ethynylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow systems and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-1,1-difluorocyclopentane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 1,1-difluorocyclopentane.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

3-ethynyl-1,1-difluorocyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethynyl-1,1-difluorocyclopentane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,1-difluorocyclopentane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-ethynylcyclopentane: Does not contain fluorine atoms, resulting in different chemical properties and reactivity.

    1,1-difluoro-2-ethynylcyclopentane: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

3-ethynyl-1,1-difluorocyclopentane is unique due to the presence of both the ethynyl group and fluorine atoms, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2137654-36-3

Molecular Formula

C7H8F2

Molecular Weight

130.13 g/mol

IUPAC Name

3-ethynyl-1,1-difluorocyclopentane

InChI

InChI=1S/C7H8F2/c1-2-6-3-4-7(8,9)5-6/h1,6H,3-5H2

InChI Key

WNKMZJLDOMTVLW-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCC(C1)(F)F

Purity

95

Origin of Product

United States

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